molecular formula C22H26N4O5 B1210948 Cyanocycline A CAS No. 82423-05-0

Cyanocycline A

Cat. No. B1210948
CAS RN: 82423-05-0
M. Wt: 426.5 g/mol
InChI Key: KDWXMIJUXUSUMZ-UHFFFAOYSA-N
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Description

Cyanocycline A is a natural product found in Streptomyces flavogriseus, Streptomyces flavovirens, and Streptomyces lusitanus with data available.

Scientific Research Applications

Biotechnological and Biomedical Potential

Cyanocycline A, derived from cyanobacteria, shows significant potential in biotechnological and biomedical applications. Cyanobacteria are known for producing bioactive secondary metabolites, including cyanocycline A, which have been explored for their pharmacological activities. These metabolites display strong activities like neurotoxicity, cytotoxicity, and antiviral activity, suggesting their potential in treating various diseases, including viral infections like COVID-19 (Khalifa et al., 2021).

Synthesis and Biological Background

The synthesis of cyanocycline A, a tetrahydroisoquinoline antitumor antibiotic, has been extensively studied, highlighting its importance in the field of synthetic organic chemistry. Its synthesis, along with other similar compounds, provides valuable insights into the development of new drugs with potential antitumor properties (Siengalewicz et al., 2008).

Cyanobacterial Cyclopeptides in Cancer Drug Development

Cyanobacterial cyclopeptides, a category which includes compounds like cyanocycline A, are seen as potential leads for targeted cancer drugs. Their ability to cause cellular damage and inhibit protein phosphatases makes them suitable candidates for cancer therapy, especially in cancers expressing specific uptake transporters. This highlights the possibility of using cyanocycline A in targeted cancer treatments (Sainis et al., 2010).

properties

CAS RN

82423-05-0

Product Name

Cyanocycline A

Molecular Formula

C22H26N4O5

Molecular Weight

426.5 g/mol

IUPAC Name

16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile

InChI

InChI=1S/C22H26N4O5/c1-9-19(28)15-14(20(29)21(9)30-3)13(8-27)26-12(7-23)11-6-10-16(24(11)2)18(26)17(15)25-4-5-31-22(10)25/h10-13,16-18,22,27H,4-6,8H2,1-3H3

InChI Key

KDWXMIJUXUSUMZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C3C4C5C(CC(N5C)C(N4C2CO)C#N)C6N3CCO6)OC

Other CAS RN

82423-05-0

synonyms

cyanocycline A
cyanonaphthyridinomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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